molecular formula C23H25N3O3 B12160208 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12160208
M. Wt: 391.5 g/mol
InChI Key: KRJQAYKLTSAQKJ-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyran ring, a pyridine moiety, and an isoquinoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . The reaction conditions often include the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . The reaction conditions are generally mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of a pyran ring, a pyridine moiety, and an isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-23(2)13-16(10-12-29-23)25-21(27)20-15-26(14-17-7-5-6-11-24-17)22(28)19-9-4-3-8-18(19)20/h3-9,11,15-16H,10,12-14H2,1-2H3,(H,25,27)

InChI Key

KRJQAYKLTSAQKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4)C

Origin of Product

United States

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